molecular formula C8H3F3INS B13123775 6-Iodo-2-(trifluoromethyl)benzo[d]thiazole

6-Iodo-2-(trifluoromethyl)benzo[d]thiazole

Katalognummer: B13123775
Molekulargewicht: 329.08 g/mol
InChI-Schlüssel: AGJJSLGOMSAQHZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Iodo-2-(trifluoromethyl)benzo[d]thiazole is a heterocyclic compound that features a benzothiazole ring substituted with an iodine atom at the 6-position and a trifluoromethyl group at the 2-position

Eigenschaften

Molekularformel

C8H3F3INS

Molekulargewicht

329.08 g/mol

IUPAC-Name

6-iodo-2-(trifluoromethyl)-1,3-benzothiazole

InChI

InChI=1S/C8H3F3INS/c9-8(10,11)7-13-5-2-1-4(12)3-6(5)14-7/h1-3H

InChI-Schlüssel

AGJJSLGOMSAQHZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1I)SC(=N2)C(F)(F)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodo-2-(trifluoromethyl)benzo[d]thiazole can be achieved through several synthetic routes. One common method involves the iodination of 2-(trifluoromethyl)benzo[d]thiazole. This process typically uses iodine or an iodine-containing reagent in the presence of an oxidizing agent. The reaction is carried out under controlled conditions to ensure selective iodination at the 6-position.

Another approach involves the Suzuki-Miyaura coupling reaction, where a boron reagent is used to introduce the trifluoromethyl group onto a pre-iodinated benzothiazole ring . This method offers high selectivity and yields, making it suitable for industrial-scale production.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalysts and automated systems ensures consistent product quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

6-Iodo-2-(trifluoromethyl)benzo[d]thiazole undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 6-position can be replaced with other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and halogenating agents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms in the benzothiazole ring.

    Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium iodide (NaI) and potassium fluoride (KF) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzothiazoles, while coupling reactions can produce complex organic molecules with extended conjugation.

Wissenschaftliche Forschungsanwendungen

6-Iodo-2-(trifluoromethyl)benzo[d]thiazole has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-Iodo-2-(trifluoromethyl)benzo[d]thiazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The iodine atom can form halogen bonds with biological macromolecules, influencing their structure and function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Iodo-2-(trifluoromethyl)benzo[d]thiazole is unique due to the presence of both an iodine atom and a trifluoromethyl group. This combination imparts distinct electronic and steric properties, making the compound valuable for specific applications in medicinal chemistry and materials science.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.